molecular formula C12H12BrNO2 B12282045 Ethyl 5-Bromoindole-3-acetate

Ethyl 5-Bromoindole-3-acetate

Cat. No.: B12282045
M. Wt: 282.13 g/mol
InChI Key: CMIOCERDHVURFW-UHFFFAOYSA-N
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Description

Ethyl 5-Bromoindole-3-acetate is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the 5th position of the indole ring and an ethyl ester group at the 3rd position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Bromoindole-3-acetate typically involves the bromination of indole derivatives followed by esterification. One common method includes the bromination of indole-3-acetic acid using bromine in acetic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-Bromoindole-3-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-Bromoindole-3-acetate involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The bromine atom and ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-Bromoindole-3-acetate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical and biological properties. These modifications enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

ethyl 2-(5-bromo-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3

InChI Key

CMIOCERDHVURFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

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